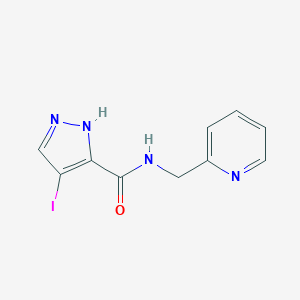![molecular formula C17H17N3O5 B213922 DIMETHYL 5-{[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}ISOPHTHALATE](/img/structure/B213922.png)
DIMETHYL 5-{[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}ISOPHTHALATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}isophthalate is a complex organic compound that features a pyrazole ring, an isophthalate moiety, and an acrylamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 5-{[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}ISOPHTHALATE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Acrylamide Linkage Formation: The acrylamide linkage is formed by reacting the pyrazole derivative with acryloyl chloride in the presence of a base such as triethylamine.
Isophthalate Esterification: The final step involves the esterification of isophthalic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 5-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}isophthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Dimethyl 5-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}isophthalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of DIMETHYL 5-{[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}ISOPHTHALATE involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 5-{[3-(1H-pyrazol-4-yl)acryloyl]amino}isophthalate: Lacks the methyl group on the pyrazole ring.
Dimethyl 5-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}terephthalate: Contains a terephthalate moiety instead of an isophthalate moiety.
Uniqueness
Dimethyl 5-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}isophthalate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of novel therapeutic agents and advanced materials.
Eigenschaften
Molekularformel |
C17H17N3O5 |
|---|---|
Molekulargewicht |
343.33 g/mol |
IUPAC-Name |
dimethyl 5-[[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C17H17N3O5/c1-20-10-11(9-18-20)4-5-15(21)19-14-7-12(16(22)24-2)6-13(8-14)17(23)25-3/h4-10H,1-3H3,(H,19,21)/b5-4+ |
InChI-Schlüssel |
ODIDZDKKFGYUED-SNAWJCMRSA-N |
SMILES |
CN1C=C(C=N1)C=CC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Isomerische SMILES |
CN1C=C(C=N1)/C=C/C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Kanonische SMILES |
CN1C=C(C=N1)C=CC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE](/img/structure/B213839.png)
![2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide](/img/structure/B213840.png)
![N-(4-fluorophenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213841.png)
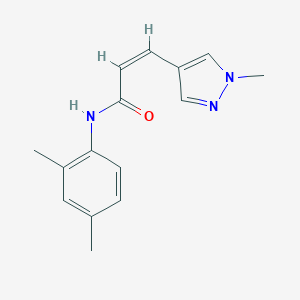
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B213846.png)
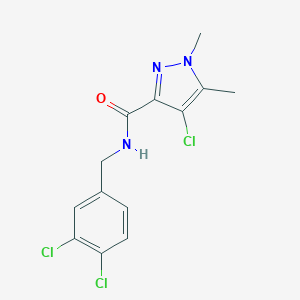
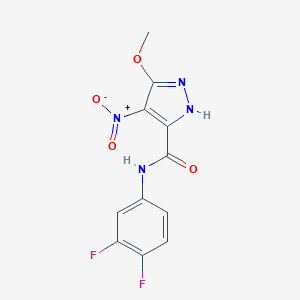
![N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B213855.png)
![Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate](/img/structure/B213856.png)
![methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B213857.png)
![Ethyl 5-(aminocarbonyl)-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B213858.png)
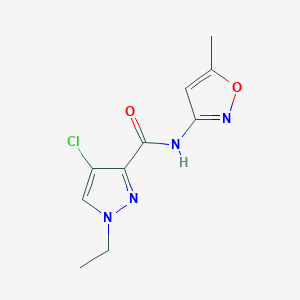
![N-(2,5-dimethoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B213861.png)
